2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-propylacetamide
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Overview
Description
2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-propylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities This compound features a piperazine ring substituted with a 2-fluorophenyl group, a pyrimidine ring, and a thioether linkage to an N-propylacetamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytical activity . This interaction results in the enhanced cleavage of PARP1, a key protein in the PARP family .
Biochemical Pathways
The inhibition of PARP leads to the disruption of several biochemical pathways. One significant effect is the enhanced phosphorylation of H2AX, a variant of the histone H2A family, which is a part of the DNA damage response . Additionally, the compound increases CASPASE 3/7 activity, which plays a vital role in the execution-phase of cell apoptosis or programmed cell death .
Result of Action
The compound’s action results in a loss of cell viability in human-estrogen-receptor-positive breast cancer cell lines . This is likely due to the disruption of DNA repair mechanisms and the induction of programmed cell death through the aforementioned biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-propylacetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with piperazine under suitable conditions to form 4-(2-fluorophenyl)piperazine.
Pyrimidine Ring Construction: The next step is the synthesis of the pyrimidine ring. This can be achieved by reacting 4-chloropyrimidine with the piperazine intermediate in the presence of a base such as potassium carbonate.
Thioether Formation: The resulting compound is then subjected to a thioether formation reaction. This involves the reaction of the pyrimidine derivative with a thiol reagent, such as propylthiol, under basic conditions.
Acetamide Formation: Finally, the compound undergoes acetamide formation by reacting with acetic anhydride or a similar reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the pyrimidine or piperazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders due to its piperazine moiety.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine derivatives: Known for their activity on neurotransmitter receptors.
Pyrimidine derivatives: Widely studied for their anticancer and antiviral activities.
Thioether-containing compounds: Investigated for their diverse biological activities.
Uniqueness
2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-propylacetamide is unique due to its combination of a fluorophenyl-piperazine moiety with a pyrimidine ring and a thioether linkage, which may confer distinct biological properties and potential therapeutic applications.
This compound’s multifaceted structure and potential for diverse chemical reactions make it a valuable subject for ongoing research in various scientific disciplines.
Properties
IUPAC Name |
2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5OS/c1-2-7-21-18(26)13-27-19-12-17(22-14-23-19)25-10-8-24(9-11-25)16-6-4-3-5-15(16)20/h3-6,12,14H,2,7-11,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYFAAHDOMDYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC=NC(=C1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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